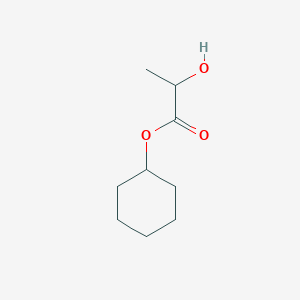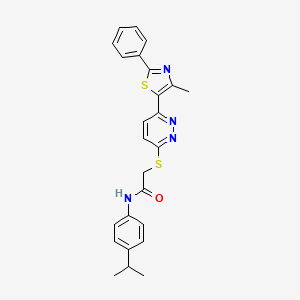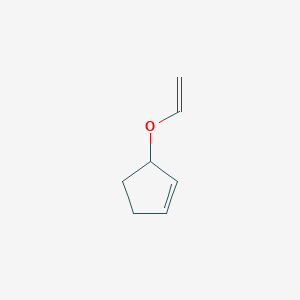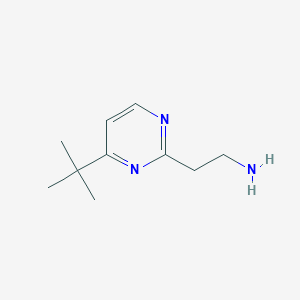![molecular formula C17H20N4O4 B14127838 N'-[(3-aminophenyl)carbonyl]-3,4,5-trimethoxybenzenecarbohydrazonamide CAS No. 1146911-24-1](/img/structure/B14127838.png)
N'-[(3-aminophenyl)carbonyl]-3,4,5-trimethoxybenzenecarbohydrazonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-amino-, 2-[imino(3,4,5-trimethoxyphenyl)methyl]hydrazide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzoic acid moiety substituted with an amino group and a hydrazide linkage to a trimethoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-amino-, 2-[imino(3,4,5-trimethoxyphenyl)methyl]hydrazide typically involves the reaction of 3-amino benzoic acid hydrazide with 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions may be optimized to reduce the reaction time and improve the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3-amino-, 2-[imino(3,4,5-trimethoxyphenyl)methyl]hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted amino derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 3-amino-, 2-[imino(3,4,5-trimethoxyphenyl)methyl]hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3-amino-, 2-[imino(3,4,5-trimethoxyphenyl)methyl]hydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. The hydrazone linkage is crucial for its biological activity, as it can undergo tautomerization and interact with nucleophilic sites in biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 3-amino-: Shares the benzoic acid moiety but lacks the hydrazone linkage.
3,4,5-Trimethoxybenzaldehyde: Contains the trimethoxyphenyl group but lacks the hydrazide linkage.
Hydrazones: A broad class of compounds with similar hydrazone linkages but different substituents.
Uniqueness
Benzoic acid, 3-amino-, 2-[imino(3,4,5-trimethoxyphenyl)methyl]hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1146911-24-1 |
|---|---|
Fórmula molecular |
C17H20N4O4 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
3-amino-N-[(Z)-[amino-(3,4,5-trimethoxyphenyl)methylidene]amino]benzamide |
InChI |
InChI=1S/C17H20N4O4/c1-23-13-8-11(9-14(24-2)15(13)25-3)16(19)20-21-17(22)10-5-4-6-12(18)7-10/h4-9H,18H2,1-3H3,(H2,19,20)(H,21,22) |
Clave InChI |
UKCORNIMKKCEMD-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C(=N/NC(=O)C2=CC(=CC=C2)N)/N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=NNC(=O)C2=CC(=CC=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S,8R,9R,21R)-3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one](/img/structure/B14127759.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14127768.png)
![1-Methyl-4-[2-(phenylselanyl)hept-6-ene-1-sulfonyl]benzene](/img/structure/B14127773.png)






![7-[[2-(Carbamoylamino)-4-[[4-[2-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B14127822.png)
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol](/img/structure/B14127825.png)

